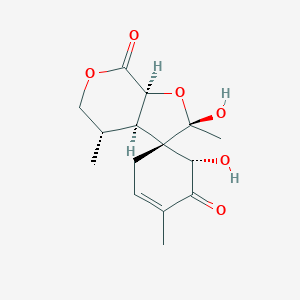
Cyclocalopin A
Overview
Description
Cyclocalopin A is a sesquiterpene compound isolated from the basidiomycete Boletus calopus . Sesquiterpenes are a class of terpenes that consist of three isoprene units and often exhibit a wide range of biological activities. This compound, along with its related compounds, has been studied for its unique structure and potential biological properties .
Mechanism of Action
Target of Action
Cyclocalopin A is a complex organic compound that has been studied for its potential biological activities
Mode of Action
It is known that this compound belongs to the class of organic compounds known as furopyrans . Furopyrans are organic polycyclic compounds containing a furan ring fused to a pyran ring . The interaction of this compound with its targets and the resulting changes are areas of ongoing research.
Biochemical Pathways
As a furopyran, it may interact with various biochemical pathways in the body, but specific pathways and their downstream effects have yet to be identified .
Result of Action
Some studies suggest that compounds similar to this compound have shown anti-staphylococcal activity against MRSA strains . .
Action Environment
It is known that this compound has been detected in certain foods, such as common mushrooms , which suggests that its action may be influenced by dietary intake.
Biochemical Analysis
Biochemical Properties
Cyclocalopin A plays a significant role in biochemical reactions, particularly in its interaction with various enzymes and proteins. It has been shown to exhibit anti-staphylococcal activity against MRSA strains with minimum inhibitory concentration (MIC) values ranging from 16 to 256 μg/mL . This compound interacts with bacterial cell wall synthesis enzymes, disrupting their function and leading to bacterial cell death. Additionally, it has been detected in common mushrooms, suggesting its potential role as a biomarker for the consumption of these foods .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has shown anti-cancer properties by inhibiting the proliferation of certain cancer cell lines . It affects cell signaling pathways by modulating the activity of key proteins involved in cell growth and apoptosis. Furthermore, this compound impacts gene expression by altering the transcriptional activity of specific genes associated with cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound binds to bacterial cell wall synthesis enzymes, inhibiting their activity and leading to bacterial cell death . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and affecting downstream cellular processes. This compound also influences gene expression by binding to transcription factors and altering their activity, resulting in changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various experimental conditions, maintaining its biological activity over extended periods . Its degradation products and their potential effects on cellular function are still under investigation. Long-term studies have indicated that this compound can induce sustained changes in cellular metabolism and gene expression, suggesting its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound exhibit antimicrobial and anti-cancer properties without significant toxicity . Higher doses may lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the beneficial effects of this compound are maximized at specific dosage ranges, while higher doses result in diminished efficacy and increased toxicity.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been shown to accumulate in certain cellular compartments, where it exerts its biological effects . The transport and distribution of this compound are influenced by its chemical properties, including its solubility and affinity for specific cellular components. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound is localized to specific compartments within cells, including the cytoplasm and organelles . Its localization is directed by targeting signals and post-translational modifications that guide its transport to specific cellular compartments. The subcellular localization of this compound influences its interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclocalopin A is typically isolated from natural sources rather than synthesized in a laboratory setting. The isolation process involves extracting the compound from the fruiting bodies of Boletus calopus using organic solvents, followed by purification through chromatographic techniques . The structure of this compound is confirmed using spectral methods such as mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy .
Industrial Production Methods
Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, and its production on an industrial scale has not been established .
Chemical Reactions Analysis
Types of Reactions
Cyclocalopin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit different biological activities and can be used for further research and development .
Scientific Research Applications
Comparison with Similar Compounds
Cyclocalopin A is part of a group of related sesquiterpenes, including cyclopinol and O-acetylthis compound . These compounds share similar structural features but differ in their functional groups and biological activities. This compound is unique due to its specific structure and the presence of certain functional groups that contribute to its distinct biological properties .
List of Similar Compounds
- Cyclopinol
- O-acetylthis compound
- 8-deacetylcyclocalopin B
- This compound-15-ol
- 12,15-dimethoxythis compound
Properties
IUPAC Name |
(2R,3S,3aR,4S,6'S,7aS)-2,6'-dihydroxy-2,2',4-trimethylspiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,5'-cyclohex-2-ene]-1',7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O6/c1-7-4-5-15(12(17)10(7)16)9-8(2)6-20-13(18)11(9)21-14(15,3)19/h4,8-9,11-12,17,19H,5-6H2,1-3H3/t8-,9+,11+,12-,14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOHSCJKRSLFLO-UOMAJYNRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(=O)C2C1C3(CC=C(C(=O)C3O)C)C(O2)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COC(=O)[C@@H]2[C@H]1[C@]3(CC=C(C(=O)[C@H]3O)C)[C@](O2)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801100112 | |
| Record name | rel-(-)-(1S,2′R,3′aR,4′S,6S,7′aS)-3′a,4′,5′,7′a-Tetrahydro-2′,6-dihydroxy-2′,4,4′-trimethylspiro[3-cyclohexene-1,3′(2′H)-[7H]furo[2,3-c]pyran]-5,7′-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801100112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
486430-94-8 | |
| Record name | rel-(-)-(1S,2′R,3′aR,4′S,6S,7′aS)-3′a,4′,5′,7′a-Tetrahydro-2′,6-dihydroxy-2′,4,4′-trimethylspiro[3-cyclohexene-1,3′(2′H)-[7H]furo[2,3-c]pyran]-5,7′-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486430-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(-)-(1S,2′R,3′aR,4′S,6S,7′aS)-3′a,4′,5′,7′a-Tetrahydro-2′,6-dihydroxy-2′,4,4′-trimethylspiro[3-cyclohexene-1,3′(2′H)-[7H]furo[2,3-c]pyran]-5,7′-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801100112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary source of Cyclocalopin A, and what other related compounds have been identified?
A1: this compound is primarily found in Boletus calopus [] and has also been isolated from Caloboletus radicans[2]. These fungal species also produce related compounds like Cyclopinol, O-acetylthis compound, Calopin, and other Cyclocalopin variants (B, D, etc.) [, , , ].
Q2: What is the molecular structure of this compound, and have there been attempts to synthesize it?
A3: this compound possesses a complex tricyclic framework. Researchers have explored synthetic routes to construct this framework, utilizing strategies like [2+2+1]-cyclocarbonylation of allenyl glyoxylate and exo-selective [4+2]-cycloaddition reactions []. The structures of these compounds have been elucidated using spectroscopic techniques like MS, IR, and NMR [, , ].
Q3: Are there any known structure-activity relationships for this compound and its derivatives?
A4: While specific structure-activity relationships for this compound haven't been extensively detailed in the provided literature, the presence of specific structural features like the δ-lactone moiety and the tricyclic core seem crucial for their observed biological activities []. Further research is needed to establish a definitive relationship between specific structural modifications and their impact on activity, potency, and selectivity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




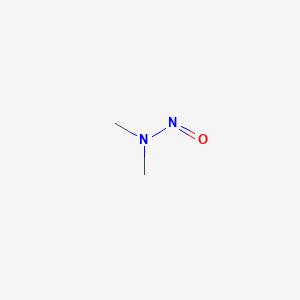


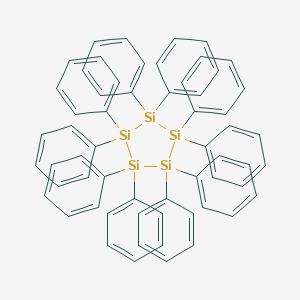

![6,6-Dimethyl-2-azaspiro[4.4]non-2-ene](/img/structure/B125738.png)


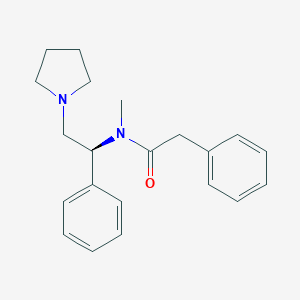

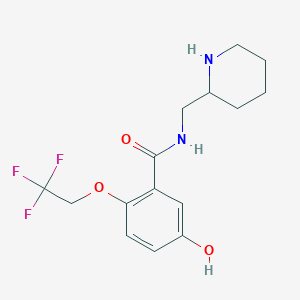
![N-[2-(2-Thienyl)ethyl]formamide](/img/structure/B125755.png)
